methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C28H31N3O5S2 and its molecular weight is 553.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research into similar compounds, particularly those involving dihydroisoquinoline and tetrahydrothienopyridine scaffolds, has been focused on developing new synthetic methods that could enhance the chemical and pharmacological profile of these molecules. For instance, studies on the synthesis of new tetrahydroisoquinolinones incorporating pharmacologically interesting fragments reveal the potential for these compounds to serve as bases for further pharmacological exploration (Kandinska, Kozekov, & Palamareva, 2006). Similarly, the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives highlight the versatility of these scaffolds in generating a wide array of potentially active compounds (Zaki, Radwan, & El-Dean, 2017).
Mechanistic Insights and Catalysis
The exploration of mechanistic pathways and catalysis involving similar complex molecules underscores the scientific community's interest in understanding the underlying reactions that can lead to the synthesis of new compounds. For example, studies on C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds have shed light on the potential pathways through which these molecules can interact and transform (Kang, Richers, Sawicki, & Seidel, 2015). This insight is crucial for devising new synthetic strategies that can lead to the development of compounds with enhanced pharmacological profiles.
Potential Antipsychotic Agents
Although the direct applications of the specified compound in pharmacology were not identified in the searched literature, research into heterocyclic carboxamides as potential antipsychotic agents suggests a broader interest in compounds with complex heterocyclic structures for their potential use in treating psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996). These studies align with the ongoing search for novel therapeutics that can offer benefits in the treatment of such conditions with fewer side effects.
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a promising target for treating castration-resistant prostate cancer (CRPC) .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways related to hormone activity . The inhibition of AKR1C3 can disrupt the balance of hormone activity, which can have significant effects on hormone-dependent or independent malignancies .
Pharmacokinetics
The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, leading to disruption of hormone activity . This can potentially lead to therapeutic effects in hormone-dependent or independent malignancies, such as breast and prostate cancer .
properties
IUPAC Name |
methyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2/c1-18(2)30-14-13-23-24(17-30)37-27(25(23)28(33)36-3)29-26(32)20-8-10-22(11-9-20)38(34,35)31-15-12-19-6-4-5-7-21(19)16-31/h4-11,18H,12-17H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPYRQOXWMXIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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